molecular formula C16H16BrNO2S B12184832 1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene

1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene

Cat. No.: B12184832
M. Wt: 366.3 g/mol
InChI Key: SEDSJHABGIVMBE-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl group attached to a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene is then subjected to further reactions to introduce the methyl and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The tetrahydroquinoline moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar in structure but contains a nitro group instead of a sulfonyl group.

    Benzyl bromide: Contains a bromomethyl group attached to the benzene ring.

    4-Bromo-1-nitrobenzene: Another compound with a bromine and nitro group on the benzene ring.

Uniqueness

1-Bromo-2-methyl-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene is unique due to the presence of the tetrahydroquinoline moiety and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16BrNO2S

Molecular Weight

366.3 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H16BrNO2S/c1-12-11-14(8-9-15(12)17)21(19,20)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3

InChI Key

SEDSJHABGIVMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)Br

Origin of Product

United States

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